

Spectroscopic Characterization of 5-Methylisothiazol-4-amine: A Predictive and Methodological Guide

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Compound of Interest

Compound Name: 5-Methylisothiazol-4-amine

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Abstract

5-Methylisothiazol-4-amine is a heterocyclic compound of significant interest as a potential scaffold and building block in medicinal chemistry and materials science. Unambiguous structural confirmation is the bedrock of any rigorous scientific investigation, making a comprehensive understanding of its spectroscopic signature essential. This guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Methylisothiazol-4-amine**. While a consolidated public dataset for this specific molecule is sparse, this document leverages foundational spectroscopic principles and data from closely related structural analogs to establish a robust analytical framework. The methodologies and interpretations presented herein are designed to equip researchers with the expertise to confidently identify and characterize this molecule, ensuring data integrity in drug development and research applications.

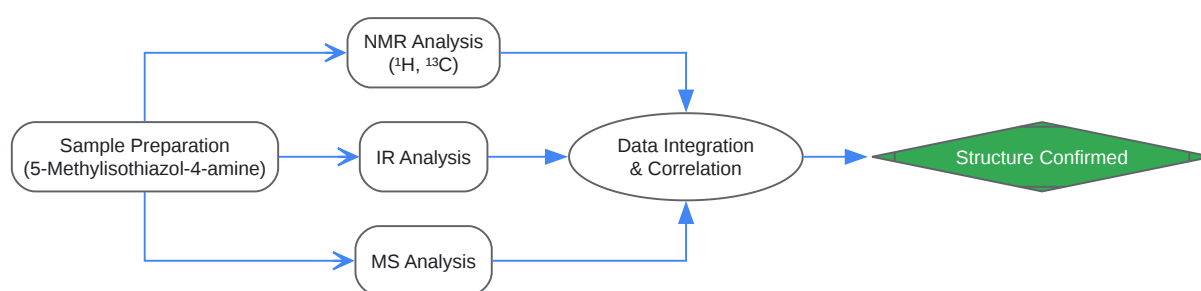
Molecular Structure and Analytical Blueprint

The first step in any spectroscopic analysis is a clear understanding of the target molecule's structure. The key to interpreting the subsequent spectra lies in recognizing the distinct

chemical environments of each atom. For **5-Methylisothiazol-4-amine** ($C_4H_6N_2S$), we will use the following IUPAC-recommended numbering for the heterocyclic ring system to ensure clarity in our spectral assignments.

Caption: Numbered structure of **5-Methylisothiazol-4-amine**.

Our analytical approach is multi-faceted, ensuring that the data from each technique corroborates the others, leading to an irrefutable structural assignment.



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Caption: A validated workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **5-Methylisothiazol-4-amine**, we predict four unique carbon environments and three distinct proton environments, which should be clearly resolved in the respective spectra.^[1]

¹H NMR Spectroscopy: Proton Environments

Causality in Experimental Choices: The choice of solvent is critical. Deuterated chloroform ($CDCl_3$) is a standard choice for general organic molecules. However, if hydrogen bonding or peak resolution is a concern, deuterated dimethyl sulfoxide ($DMSO-d_6$) is an excellent alternative, as it will often sharpen amine proton signals. Tetramethylsilane (TMS) is used as the internal standard to define 0 ppm, providing a universal reference point.

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Assigned Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Key Insights
H3 (ring proton)	7.5 - 8.0	Singlet (s)	<p>This proton is on a C=N double bond, leading to a downfield shift. The adjacent electron-donating amino group at C4 provides shielding compared to unsubstituted isothiazole, shifting it upfield from its typical position above 8.1 ppm.[2]</p> <p>[3]</p>
-NH ₂ (amine)	3.5 - 5.0 (variable)	Broad Singlet (br s)	<p>The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This peak's identity is confirmed by its disappearance upon a D₂O shake.[4][5]</p>

| -CH₃ (methyl) | 2.4 - 2.6 | Singlet (s) | Attached to the C5 position of the heterocyclic ring, its chemical environment is similar to that observed in 5-methyl-isothiazole (~2.5 ppm).[3] |

Experimental Protocol: ^1H NMR

- Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing 0.03% TMS in a clean, dry

NMR tube.

- **Instrument Setup:** Place the sample in a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.
- **Data Acquisition:** Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 16 or 32) should be averaged to achieve an excellent signal-to-noise ratio.
- **Confirmation:** To confirm the -NH₂ peak, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The broad singlet attributed to the amine protons should disappear.^[4]

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality in Experimental Choices: ¹³C NMR requires significantly more scans than ¹H NMR due to the low natural abundance (~1.1%) of the ¹³C isotope.^[1] A proton-decoupled experiment is standard, which collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single, sharp line. This simplifies interpretation immensely.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assigned Carbon	Predicted Chemical Shift (δ , ppm)	Key Insights
C3	148 - 155	The carbon of the C=N bond is significantly deshielded and will appear far downfield.
C4	140 - 148	This carbon is attached to the electron-donating amine group but is also part of a double bond, resulting in a complex shielding/deshielding effect that places it downfield.
C5	160 - 170	The C5 carbon is bonded to both the electronegative sulfur and the methyl group, and is part of the aromatic-like ring system, leading to the most downfield shift among the ring carbons.

| -CH₃ | 12 - 18 | The aliphatic methyl carbon is highly shielded and will appear in the characteristic upfield region of the spectrum. |

Experimental Protocol: ¹³C NMR

- **Sample Preparation:** Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) can reduce acquisition time.
- **Instrument Setup:** Tune the spectrometer to the ¹³C frequency.
- **Data Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. The number of scans will be significantly higher (e.g., 1024 or more) to achieve a good signal-to-noise ratio. The relaxation delay should be set appropriately (e.g., 2 seconds) to ensure proper quantification if needed, though for simple identification, this is less critical.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. For **5-Methylisothiazol-4-amine**, the primary amine (-NH₂) group is the most prominent and diagnostic feature.

Causality in Experimental Choices: The sample can be analyzed as a KBr pellet (for solids) or as a thin film on NaCl plates. The KBr pellet method is often preferred as it avoids solvent peaks that could obscure parts of the spectrum. The key is to ensure the sample is free of water, which has a strong, broad O-H stretch that can interfere with the N-H region.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Diagnostic Importance
3450 - 3350 & 3350 - 3250	N-H Asymmetric & Symmetric Stretch	Medium, Sharp	High. The presence of two distinct peaks in this region is a definitive indicator of a primary amine (-NH ₂). [4] [6]
~3050	C-H Stretch (Aromatic/Heterocyclic)	Weak	Corresponds to the C3-H bond on the isothiazole ring.
~2950	C-H Stretch (Aliphatic)	Medium	Corresponds to the C-H bonds of the methyl group.
1650 - 1580	N-H Bend (Scissoring)	Medium-Strong	Confirms the presence of the primary amine group. [6]
~1600	C=N Stretch	Medium	Characteristic of the isothiazole ring system. May overlap with the N-H bending vibration.

| 1335 - 1250 | C-N Stretch | Medium-Strong | Aromatic/heterocyclic C-N bond vibration, further supporting the amine functionality.[\[6\]](#) |

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is formed.

- Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
- Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
- Background Scan: Perform a background scan of the empty sample compartment to subtract the spectral contributions of atmospheric CO₂ and water vapor.
- Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

Causality in Experimental Choices: Electron Ionization (EI) is a standard, high-energy technique that provides a clear molecular ion peak and a rich, reproducible fragmentation pattern, which acts as a molecular fingerprint. High-resolution mass spectrometry (HRMS) would be the gold standard for confirming the elemental composition.

Predicted Mass Spectrum Data (EI)

m/z Value	Proposed Identity	Key Insights
114	[M] ⁺ (Molecular Ion)	High. The molecular formula C ₄ H ₆ N ₂ S has a nominal mass of 114. As per the Nitrogen Rule, a molecule with an even number of nitrogen atoms (two) must have an even-numbered molecular ion peak.[7]
116	[M+2] ⁺ Isotope Peak	High. The presence of a sulfur atom will result in a significant M+2 peak (~4.4% of the M ⁺ peak intensity) due to the natural abundance of the ³⁴ S isotope. This is a key marker for a sulfur-containing compound.
99	[M-15] ⁺	Loss of a methyl radical (•CH ₃). This is a common fragmentation pathway for methyl-substituted compounds.

| 87 | [M-HCN]⁺ | Loss of hydrogen cyanide from the ring, a common fragmentation for nitrogen heterocycles. |

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample (in a suitable volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for purified analysis or by direct infusion.
- **Ionization:** Subject the sample to electron ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection: The abundance of each ion is recorded, generating the mass spectrum.

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of **5-Methylisothiazol-4-amine** is unequivocally achieved through the synergistic application of NMR, IR, and MS. The predicted data provides a clear and consistent "fingerprint" for this molecule. The ¹H NMR spectrum will reveal three distinct proton signals, including a downfield singlet for the ring proton. The ¹³C NMR will show four unique carbon signals. The IR spectrum is dominated by the characteristic double peak of the primary amine N-H stretch. Finally, mass spectrometry will confirm the molecular weight of 114 amu, with the even-numbered molecular ion and a significant M+2 peak validating the presence of two nitrogen atoms and one sulfur atom, respectively. This comprehensive guide provides the necessary framework for researchers to confidently synthesize, identify, and utilize this valuable heterocyclic compound in their scientific endeavors.

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